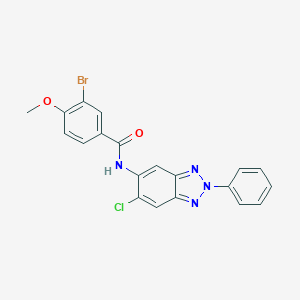
3-bromo-N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-4-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-bromo-N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-4-methoxybenzamide is a complex organic compound that belongs to the class of benzotriazole derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and industrial chemistry. The presence of multiple functional groups, such as bromine, chlorine, methoxy, and benzamide, contributes to its unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-4-methoxybenzamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:
Formation of Benzotriazole Core: The synthesis begins with the formation of the benzotriazole core by reacting o-phenylenediamine with nitrous acid to yield 1,2,3-benzotriazole.
Substitution Reactions: The benzotriazole core is then subjected to electrophilic substitution reactions to introduce the phenyl and chloro groups at the 2 and 6 positions, respectively.
Bromination: The resulting compound undergoes bromination at the 3 position using bromine or a brominating agent such as N-bromosuccinimide.
Amidation: Finally, the benzamide group is introduced through an amidation reaction with 4-methoxybenzoic acid and an appropriate coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3-bromo-N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-4-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can be employed to reduce specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: N-bromosuccinimide for bromination, methanol and base for methoxylation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
3-bromo-N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-4-methoxybenzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.
Materials Science: The compound is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique electronic and structural properties.
Industrial Chemistry: It serves as an intermediate in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 3-bromo-N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-4-methoxybenzamide involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact mechanism can vary depending on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-bromo-N-(6-chloro-2-phenyl-2H-benzotriazol-5-yl)benzamide
- 3-bromo-N-(6-chloro-2-phenyl-2H-benzotriazol-5-yl)-4-hydroxybenzamide
- 3-bromo-N-(6-chloro-2-phenyl-2H-benzotriazol-5-yl)-4-ethoxybenzamide
Uniqueness
The uniqueness of 3-bromo-N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-4-methoxybenzamide lies in its specific combination of functional groups, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring precise molecular interactions and reactivity.
Propriétés
Formule moléculaire |
C20H14BrClN4O2 |
|---|---|
Poids moléculaire |
457.7 g/mol |
Nom IUPAC |
3-bromo-N-(6-chloro-2-phenylbenzotriazol-5-yl)-4-methoxybenzamide |
InChI |
InChI=1S/C20H14BrClN4O2/c1-28-19-8-7-12(9-14(19)21)20(27)23-16-11-18-17(10-15(16)22)24-26(25-18)13-5-3-2-4-6-13/h2-11H,1H3,(H,23,27) |
Clé InChI |
FRVOTFISYMIKJP-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC3=NN(N=C3C=C2Cl)C4=CC=CC=C4)Br |
SMILES canonique |
COC1=C(C=C(C=C1)C(=O)NC2=CC3=NN(N=C3C=C2Cl)C4=CC=CC=C4)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{[2-(allyloxy)-1-naphthyl]methyl}-N-(2H-tetraazol-5-yl)amine](/img/structure/B283461.png)

![N-{[3-CHLORO-5-METHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYL}-2H-1,2,3,4-TETRAZOL-5-AMINE](/img/structure/B283463.png)

![N-[3-(allyloxy)benzyl]-N-(2H-tetraazol-5-yl)amine](/img/structure/B283465.png)

![4-({[2-(allyloxy)-1-naphthyl]methyl}amino)-5-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B283468.png)
![4-(2-Allyloxy-benzylamino)-5-methyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B283472.png)
![3-{[4-(Allyloxy)-3-bromo-5-ethoxybenzyl]amino}benzoicacid](/img/structure/B283473.png)
![3-{[4-(Allyloxy)-3-ethoxybenzyl]amino}benzoic acid](/img/structure/B283475.png)
![3-{[2-(Allyloxy)-3-ethoxybenzyl]amino}benzoic acid](/img/structure/B283478.png)
![3-{[2-(Allyloxy)-3-methoxybenzyl]amino}benzoic acid](/img/structure/B283479.png)
![N-[4-(allyloxy)-3-chloro-5-methoxybenzyl]-N-[3-(4-morpholinyl)propyl]amine](/img/structure/B283481.png)
![N-[2-(allyloxy)benzyl]-N-[3-(4-morpholinyl)propyl]amine](/img/structure/B283484.png)
